1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Metabolism and Disposition Studies
Research has explored the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy to support the selection of candidates for further development. This includes studies on the metabolic fate and excretion balance of compounds in rats and dogs, highlighting the importance of metabolism in the elimination process (Monteagudo et al., 2007).
Synthesis and Biological Evaluation
Researchers have synthesized and evaluated novel compounds containing the dihydropyridazine carboxamide moiety for their in vitro inhibitory activities against specific targets, such as c-Met kinase, and their cytotoxic activities against cancer cell lines. These studies aim to develop new therapeutic agents with improved efficacy and selectivity (Liu et al., 2020).
Analytical Method Development
Studies have also focused on the identification of new psychoactive substances (NPS), including the synthesis and evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists. This research is crucial for forensic science, providing insights into the pharmacological properties of these substances and aiding in the development of analytical methods for their detection (Doi et al., 2017).
Antimicrobial and Antitumor Activities
Other studies have investigated the antimicrobial and antitumor activities of novel synthetic compounds, contributing to the development of new drugs with potential therapeutic applications in treating infectious diseases and cancer (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-4-3-9-20-17(12)21-18(25)15-7-8-16(24)23(22-15)11-13-5-2-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLEBBYEAALSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.